Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including cyano, hydroxy, and ester groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the cyano groups and the esterification process. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the cyano groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5,5-dicyano-4-(4-chlorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate
- Dimethyl 5,5-dicyano-4-(4-bromophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate
Uniqueness
Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenyl-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-phenylcyclohexene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-31-22(29)17-19(14-6-4-3-5-7-14)24(12-26,13-27)20(15-8-10-16(25)11-9-15)18(21(17)28)23(30)32-2/h3-11,18-20,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFMTTUJTWQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC=C2)(C#N)C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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